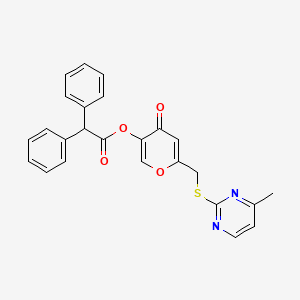

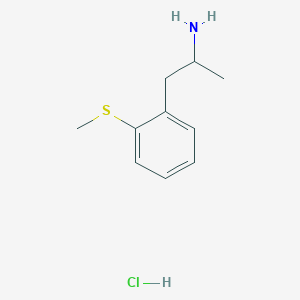

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a 4H-pyran core, which is a six-membered oxygen-containing heterocycle, substituted with a thiomethyl group linked to a 4-methylpyrimidin-2-yl moiety and a 2,2-diphenylacetate group. The presence of both pyran and pyrimidine rings suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

While the specific synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles involved the reaction of a pyrazole derivative with substituted phenyl ethanones and cyanoacetate or malononitrile in the presence of ammonium acetate . Similarly, the synthesis of 6-(pyrazol-1-yl)pyrimidines was achieved by condensation of a hydrazino pyrimidine with different carbonyl compounds . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of 4-methyl-2,3,6-triphenyl-2H-thiopyran was confirmed by X-ray analysis . This suggests that similar analytical methods could be employed to determine the molecular structure of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of 4H-pyran and 4H-thiopyran derivatives has been studied, with photochemical reactions leading to colour changes and the formation of bicyclic compounds . These findings indicate that the compound of interest may also undergo photochemical reactions, potentially leading to interesting photoproducts. The presence of a pyrimidine ring could further influence its reactivity, as seen in the synthesis of pyrazolyl pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic components and substituents. The 4H-pyran derivatives have been shown to exhibit photochemical colour changes, which could imply similar properties for the compound . Additionally, the presence of a pyrimidine ring and a diphenylacetate group could affect its solubility, melting point, and potential biological activity, as inferred from related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

This chemical compound's derivatives have been extensively studied for their potential biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their application in anticancer and anti-5-lipoxygenase activities. The study highlighted the synthesis process and evaluated the cytotoxic and enzyme inhibition properties, contributing to understanding the structure-activity relationship (Rahmouni et al., 2016).

Heterocyclic Compound Synthesis

Mohammad et al. (2017) explored the synthesis of new heterocyclic compounds containing 1,3-oxazepine derivatives starting from 6-methyl 2-thiouracil. This research is pivotal for developing novel compounds with significant antibacterial activity, demonstrating the versatility of such chemical structures in synthesizing bioactive molecules (Mohammad et al., 2017).

Anti-Lung Cancer Activity

The compound's derivatives have also shown promise in cancer treatment, as indicated by Hammam et al. (2005), where fluoro-substituted benzo[b]pyran derivatives exhibited anti-lung cancer activity. This study underscores the potential of these compounds in developing new cancer therapeutics (Hammam et al., 2005).

Molecular Docking and In Vitro Screening

Further, Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This research highlights the importance of computational methods in predicting the biological activity of novel compounds, providing insights into their antimicrobial and antioxidant activities (Flefel et al., 2018).

Eigenschaften

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,2-diphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-17-12-13-26-25(27-17)32-16-20-14-21(28)22(15-30-20)31-24(29)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJUCUWYKOISBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)

![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2514507.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2514509.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)